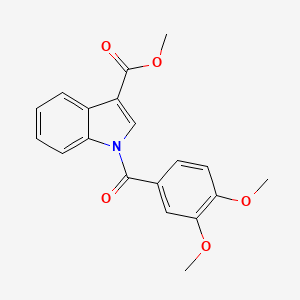![molecular formula C22H26N4O B5597613 2,3,6-trimethyl-4-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}quinoline](/img/structure/B5597613.png)
2,3,6-trimethyl-4-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to the class of chemicals known for their intricate synthesis processes and versatile chemical and physical properties. The interest in such molecules arises from their potential utility in various fields of chemistry and material science, albeit not delving into drug-related applications for this discussion.
Synthesis Analysis
A practical approach to pyrazolo[3,4-c]quinolines, which may relate to the compound , involves dehydrogenative [2 + 2 + 1] heteroannulation. This process utilizes a molecular sieve and aryldiazonium salts for the formation of three new chemical bonds: a C-C bond and two C-N bonds, showcasing excellent functional group tolerance (Deng et al., 2016).
Molecular Structure Analysis
Structural analysis of similar compounds, like benzimidazo[1,2-a]quinolines substituted with piperidine, provides insights into their planar molecular assembly, characterized by weak intermolecular hydrogen bonds and π–π aromatic interactions. These structural features are crucial for understanding the compound's reactivity and interaction with other molecules (Perin et al., 2011).
Applications De Recherche Scientifique
Synthesis and Chemical Characterization
Research has explored the synthesis of new substituted pyrazolo[4,3-c]quinolines with potential activities, showcasing methodologies that could be applied to the synthesis of 2,3,6-trimethyl-4-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}quinoline. These methods involve reactions of quinoline derivatives with various agents to afford heterocyclic derivatives, highlighting the chemical versatility and reactivity of such compounds (Mekheimer, 1994).
Structural and Optical Properties
Studies on benzimidazo[1,2-a]quinolines, similar in structural complexity to the compound of interest, have been conducted to understand their structural and optical properties. These include microwave-assisted synthesis, spectroscopic characterization, and crystal structure determination, revealing insights into the planar structure and molecular assembly characterized by weak intermolecular hydrogen bonds and π–π aromatic interactions. Such research indicates potential applications of 2,3,6-trimethyl-4-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}quinoline in fields like fluorescent probes for DNA detection (Perin et al., 2011).
Photovoltaic and Electronic Applications
Investigations into quinoline derivatives have demonstrated their potential in electronic and photovoltaic applications. For instance, pyrano[3,2-c]quinoline derivatives have been evaluated for their photovoltaic properties, showing promising results in organic–inorganic photodiode fabrication. This suggests potential applications of the compound for enhancing photovoltaic device performance (Zeyada et al., 2016).
Biological Activities and Mechanistic Insights
Though excluding direct applications in drug use and dosage, it's worth noting that research on quinoline derivatives encompasses a broad spectrum of biological activities, including anticancer properties. Quinoline compounds, due to their structural diversity and synthetic versatility, have been explored for their modes of action against various biological targets, offering a foundation for further research into the medical applications of compounds like 2,3,6-trimethyl-4-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}quinoline (Solomon & Lee, 2011).
Propriétés
IUPAC Name |
[4-(pyrazol-1-ylmethyl)piperidin-1-yl]-(2,3,6-trimethylquinolin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O/c1-15-5-6-20-19(13-15)21(16(2)17(3)24-20)22(27)25-11-7-18(8-12-25)14-26-10-4-9-23-26/h4-6,9-10,13,18H,7-8,11-12,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSESZTFJLBBCKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(N=C2C=C1)C)C)C(=O)N3CCC(CC3)CN4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3aR*,6S*)-7-(6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepin-8(9H)-ylcarbonyl)-2-(4-fluorophenyl)-2,3,7,7a-tetrahydro-3a,6-epoxyisoindol-1(6H)-one](/img/structure/B5597541.png)



![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-[(5-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5597557.png)
![N'-[(2-chloro-7-methyl-3-quinolinyl)methylene]-2-(1-piperidinyl)acetohydrazide](/img/structure/B5597565.png)

![N-{3-oxo-3-[(1S*,5R*)-3-(3-pyridinylcarbonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]propyl}methanesulfonamide](/img/structure/B5597587.png)
![(1R*,3S*)-3-methoxy-7-[(2'-methoxybiphenyl-4-yl)carbonyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5597594.png)
![2-cyano-3-{4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]phenyl}acrylamide](/img/structure/B5597598.png)


![N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B5597621.png)
![N,6-dimethyl-N-{[1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5597631.png)